7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a methoxy group and a methylthio group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or methylthio groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: In medicine, derivatives of benzothiadiazine are known for their diuretic and antihypertensive properties. Research into this compound may reveal similar therapeutic benefits.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylthio groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Phthalazinone Derivatives: Used in the treatment of various diseases, including cancer and diabetes.
Uniqueness: 7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methylthio groups differentiate it from other benzothiadiazine derivatives, potentially leading to unique applications and effects.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
Properties
IUPAC Name |
7-methoxy-3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S2/c1-14-6-3-4-7-8(5-6)16(12,13)11-9(10-7)15-2/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXYCUVBYAEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=NS2(=O)=O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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